molecular formula C6H4BrN3S B13978816 6-Bromothieno[3,2-D]pyrimidin-2-amine

6-Bromothieno[3,2-D]pyrimidin-2-amine

Cat. No.: B13978816
M. Wt: 230.09 g/mol
InChI Key: ODFGRQISYFXGDQ-UHFFFAOYSA-N
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Description

6-Bromothieno[3,2-d]pyrimidin-2-amine (CAS 1211593-99-5) is a high-purity brominated heterocyclic compound supplied with a minimum purity of 98% . This chemical serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The molecular formula is C6H4BrN3S, and it has a molecular weight of 230.1 g/mol . The presence of both a bromine atom and a pyrimidine ring in its structure makes it a key building block for constructing more complex molecules, particularly in the synthesis of potential kinase inhibitors and other biologically active heterocycles. Researchers utilize this compound to explore new therapeutic agents, leveraging its reactivity for cross-coupling reactions and further functionalization. The product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Please refer to the relevant safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

6-bromothieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H4BrN3S/c7-5-1-3-4(11-5)2-9-6(8)10-3/h1-2H,(H2,8,9,10)

InChI Key

ODFGRQISYFXGDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=C(N=C21)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of Thieno[3,2-D]pyrimidin-2,4-dione Core

The initial step involves the ring-cyclization of 2-methyl-3-aminothiophene carboxylate to form thieno[3,2-D]pyrimidin-2,4-dione. This cyclization forms the bicyclic scaffold essential for further functionalization. The yields for these cyclizations are generally good, and the reaction conditions involve heating without solvent or in polar aprotic solvents like N,N-dimethylformamide (DMF) depending on the specific thienopyrimidine isomer targeted.

Bromination at the 6-Position

Analytical and Research Outcomes

Reaction Yields and Selectivity

  • Bromination yields of 90–95% indicate high efficiency in achieving the 6-bromo substitution.
  • Chlorination using POCl₃ with DMAP additive yields about 60% of the dichlorinated intermediate.
  • Amination at the 4-position proceeds smoothly at room temperature with methanolic ammonia, showing selective substitution without affecting the 2-chloro group.

Reactivity Notes

  • The 2-chloro substituent is notably unreactive under nucleophilic substitution conditions, even with prolonged heating.
  • Substitution at the 4-position is facile and critical for further derivatization and biological activity.
  • The presence of the bromine atom at the 6-position (7-position in some literature) is essential for certain biological activities and can also serve as a handle for further coupling reactions such as Heck coupling.

Biological Relevance of the Preparation

The synthetic intermediates and final products, including 6-Bromothieno[3,2-D]pyrimidin-2-amine, have demonstrated significant biological activities:

  • Antiproliferative activity against various cancer cell lines (L1210, CCRF-CEM, HeLa), with the halogenated derivatives showing the most potent effects.
  • The 4-chloro substituent is critical for cytostatic activity, while the 6-bromo group enhances biological properties moderately.
  • The compound induces apoptosis in leukemia cells and shows selective antifungal activity against clinical strains of Cryptococcus neoformans.

Chemical Reactions Analysis

Types of Reactions

6-Bromothieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Ammonium Formate: Used in the Gewald reaction.

    Formamide: Used in the cyclization step.

    Bromine: Used for bromination.

Major Products Formed

The major products formed from these reactions include various substituted thieno[3,2-D]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromothieno[3,2-D]pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromothieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an adenosine A2A receptor antagonist, which is relevant for its potential use in treating Parkinson’s disease. The compound’s structural similarity to purines allows it to interact with nucleic acids and enzymes involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromothieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Q & A

Basic: What are the standard synthetic routes for 6-Bromothieno[3,2-d]pyrimidin-2-amine?

Answer:
The synthesis typically involves cyclization and functionalization steps. A key method starts with the condensation of thiourea carbamate intermediates with alkylamines, followed by cyclization at elevated temperatures (e.g., 170°C) using EDCI·HCl and triethylamine as catalysts. For bromination, intermediates like thieno[3,2-d]pyrimidine-2,4-diol are treated with brominating agents such as PBr₃ or NBS to introduce the bromine substituent at position 6. Yields range from 42% to 70%, depending on substituents and reaction conditions .

Advanced: What challenges arise in optimizing the synthesis yield of 6-Bromothieno[3,2-d]pyrimidin-2-amine?

Answer:
Key challenges include:

  • Regioselectivity : Competing bromination at adjacent positions may occur, requiring precise stoichiometric control of brominating agents.
  • Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(OAc)₂) in coupling reactions may deactivate under prolonged heating, necessitating optimized ligand systems like X-Phos or JohnPhos .
  • Purification : Column chromatography or preparative TLC is often required to isolate the product from byproducts like dehalogenated derivatives .

Basic: Which spectroscopic techniques are used to characterize 6-Bromothieno[3,2-d]pyrimidin-2-amine?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the aromatic proton environment and bromine-induced deshielding.
  • Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 346 for a related compound in ).
  • X-ray Crystallography : Resolves structural ambiguities, as demonstrated for analogs like 6-bromo-N-(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl)pyridin-2-amine .

Advanced: How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Answer:
Contradictions often arise from substituent effects. For example:

  • Position 7 Modifications : Introducing a phenyl group (e.g., SLC3033 in ) enhances NLRP3 inhibition, while methoxy substituents (SLC3034) may reduce bioavailability due to steric hindrance.
  • Meta-Analysis : Cross-referencing data from multiple studies (e.g., patents in ) helps identify consistent trends, such as the critical role of the 4-morpholinyl group in kinase inhibition .

Basic: What biological activities are associated with 6-Bromothieno[3,2-d]pyrimidin-2-amine derivatives?

Answer:
Derivatives exhibit:

  • NLRP3 Inhibition : 7-Bromo analogs show efficacy in gout models by blocking inflammasome activation .
  • Kinase Inhibition : Substitution at position 4 (e.g., 4-(4-ethylpiperazin-1-yl)phenyl) enhances CDK or tyrosine kinase targeting, as seen in nefextinib ( ) .

Advanced: How can computational modeling aid in mechanistic studies of this compound?

Answer:

  • Molecular Docking : Predicts binding modes to targets like NLRP3 or CDK2 using software such as AutoDock. For example, docking studies revealed hydrogen bonding between the 2-amine group and ATP-binding pockets .
  • DFT Calculations : Evaluates electronic effects of bromine on reactivity, guiding rational design of analogs with improved binding affinity .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust formation.
  • Storage : Keep in airtight containers at -20°C, as recommended for similar pyrimidines ( ) .

Advanced: How do researchers address stability issues during long-term storage?

Answer:

  • Lyophilization : Freeze-drying under inert gas (N₂) prevents hydrolysis of the bromine substituent.
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w mitigate oxidative degradation .

Basic: What in vitro assays are used to evaluate its therapeutic potential?

Answer:

  • Cell Viability Assays : MTT or CellTiter-Glo® in hyperproliferative cell lines (e.g., HeLa or MCF-7).
  • ELISA : Quantifies cytokine suppression (e.g., IL-1β for NLRP3 inhibitors) .

Advanced: What strategies optimize selectivity against off-target kinases?

Answer:

  • Fragment-Based Design : Incorporates bulky substituents (e.g., 3-methoxyphenyl at position 7) to block access to non-target kinases.
  • Alanine Scanning Mutagenesis : Identifies key residues in the ATP-binding pocket for selective inhibitor design .

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